molecular formula C10H13NO B1675841 3-(pyrrolidin-1-yl)phenol CAS No. 25912-16-7

3-(pyrrolidin-1-yl)phenol

Cat. No. B1675841
Key on ui cas rn: 25912-16-7
M. Wt: 163.22 g/mol
InChI Key: BMTDPXOFINIBGC-UHFFFAOYSA-N
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Patent
US07491244B2

Procedure details

7 g (30 mmol) of 1-Bromo-3-methoxymethoxy-benzene from step A and 2.5 g (35 mmol) of pyrrolidine were dissolved under argon in 60 mL of toluene. Then, 0.15 g (0.3 mmol) of bis(tri-t-butylphosphine)palladium(0), 2.5 g KOH und 0.6 g (0.15 mmol) cetyltrimethylammoniumbromid were added, and the reaction mixture was heated at 80° C. At the end of the reaction, the reaction mixture was poured into 200 mL of ethyl acetate, and the organic phase was extracted with 1N sodium hydroxide solution and then dried with magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel using heptane/ethyl acetate (8/0.8). The product thus obtained was dissolved in 15 mL of ethanol and mixed with 10 mL of a 2.9 molar solution of ethanolic hydrochloric acid. The reaction mixture was then heated at 55° C. At the end of the reaction, the precipitate was filtered off, washed with ethanol, and then dried.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]COC)[CH:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.[OH-].[K+].Cl>C1(C)C=CC=CC=1.C(O)C.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C(OCC)(=O)C>[N:12]1([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3,^1:32,38|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)OCOC
Name
Quantity
2.5 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.15 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with 1N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel
CUSTOM
Type
CUSTOM
Details
The product thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 55° C
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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